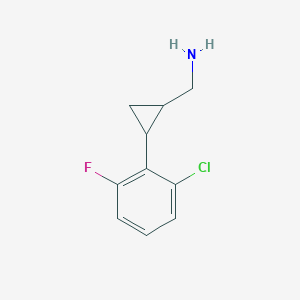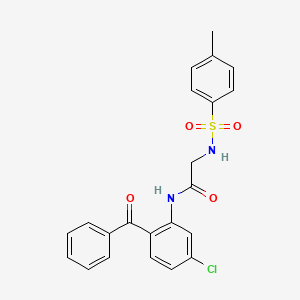
N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzoyl and sulfonamide groups, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: Reacting 2-amino-5-chlorobenzophenone with benzoyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: Reacting the benzoyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: Introducing an acetamide group through reaction with acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including enzyme inhibition.
Medicine: Potential antimicrobial or anti-inflammatory properties.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The benzoyl and chlorophenyl groups might enhance binding affinity to specific enzymes or receptors, leading to varied biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-benzoylphenyl)-2-(4-methylbenzenesulfonamido)acetamide: Lacks the chlorine substituent.
N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(2-benzoyl-5-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide’s unique combination of benzoyl, chlorophenyl, and sulfonamide groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O4S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(2-benzoyl-5-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15-7-10-18(11-8-15)30(28,29)24-14-21(26)25-20-13-17(23)9-12-19(20)22(27)16-5-3-2-4-6-16/h2-13,24H,14H2,1H3,(H,25,26) |
InChI Key |
COZFRPDXLXVTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12214465.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)
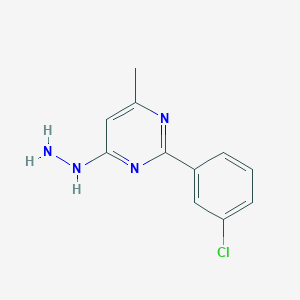

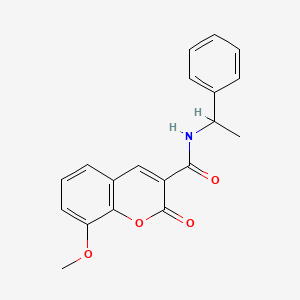
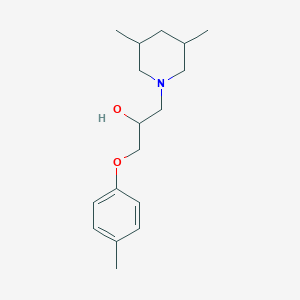
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12214513.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)

![4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B12214532.png)
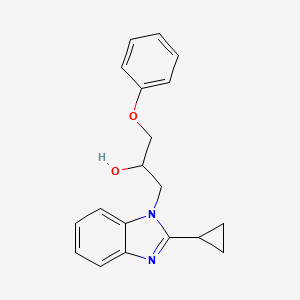
![8-Methyl-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B12214535.png)
